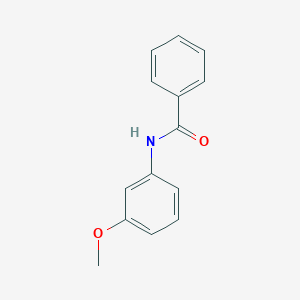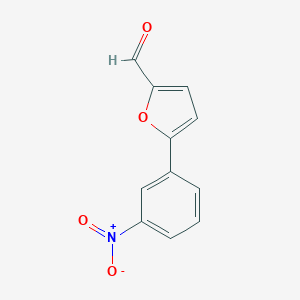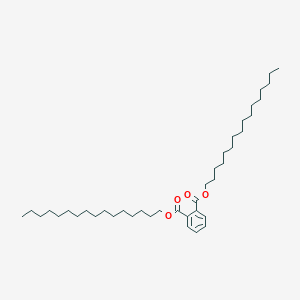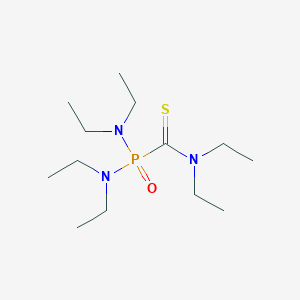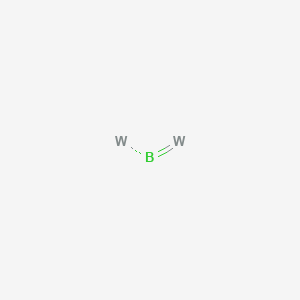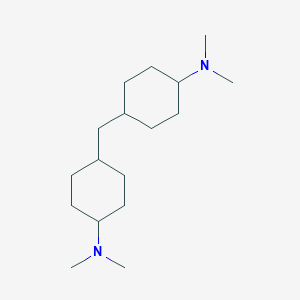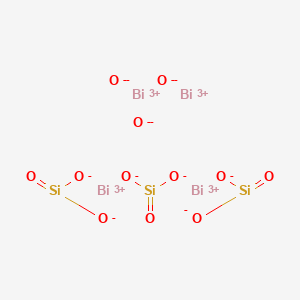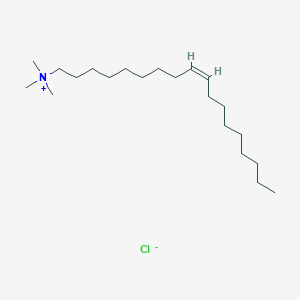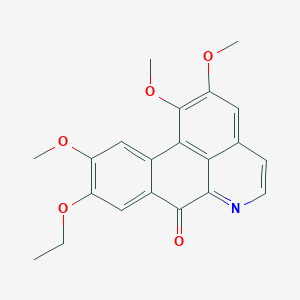
Atheroline, O-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atheroline, O-ethyl-, also known as 5-ethyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Atheroline is a synthetic compound that has been shown to possess anti-inflammatory and anti-atherosclerotic properties.
作用機序
The exact mechanism of action of Atheroline is not fully understood. However, it has been proposed that Atheroline exerts its anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Atheroline has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and chemokines.
生化学的および生理学的効果
Atheroline has been shown to have significant biochemical and physiological effects. In vitro studies have shown that Atheroline inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, Atheroline has been shown to reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In vivo studies have shown that Atheroline reduces the size of atherosclerotic plaques and inhibits the progression of atherosclerosis.
実験室実験の利点と制限
One of the major advantages of Atheroline is its specificity towards the NF-κB signaling pathway. Atheroline has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes Atheroline an attractive candidate for the development of anti-inflammatory and anti-atherosclerotic drugs. However, one of the limitations of Atheroline is its low solubility in water, which can make it difficult to use in in vivo studies.
将来の方向性
Several future directions can be explored in the research of Atheroline. One possible direction is the development of more efficient synthesis methods that can improve the yield and purity of Atheroline. Another direction is the investigation of the potential therapeutic applications of Atheroline in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of Atheroline derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, Atheroline, O-ethyl-, is a synthetic compound that has shown promising anti-inflammatory and anti-atherosclerotic properties. Its specificity towards the NF-κB signaling pathway makes it an attractive candidate for the development of novel anti-inflammatory and anti-atherosclerotic drugs. Further research is needed to explore its potential therapeutic applications and to develop more efficient synthesis methods and derivatives.
合成法
The synthesis of Atheroline involves a multi-step process starting with the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to give the corresponding oxime. The oxime is then reduced with sodium borohydride to yield Atheroline.
科学的研究の応用
Atheroline has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis, a chronic inflammatory disease that affects the arterial walls. Atherosclerosis is a major risk factor for cardiovascular diseases such as heart attack and stroke. Atheroline has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of atherosclerosis. Additionally, Atheroline has been shown to reduce the accumulation of macrophages and foam cells, which are key players in the development of atherosclerotic plaques.
特性
CAS番号 |
11036-98-9 |
|---|---|
製品名 |
Atheroline, O-ethyl- |
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC名 |
5-ethoxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-10-13-12(9-14(15)24-2)18-17-11(6-7-22-19(17)20(13)23)8-16(25-3)21(18)26-4/h6-10H,5H2,1-4H3 |
InChIキー |
SUVIIYLNGLFASD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
正規SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



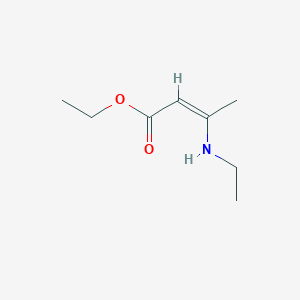
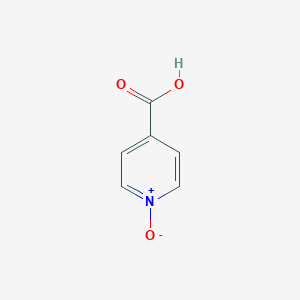
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
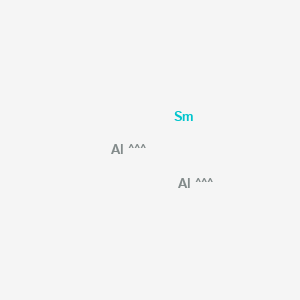
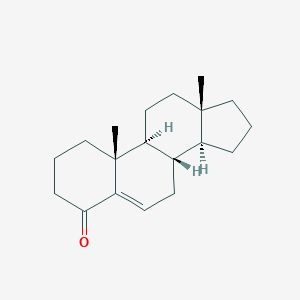
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
